molecular formula C11H9BrO3 B1270430 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One CAS No. 150612-66-1

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

Cat. No.: B1270430
CAS No.: 150612-66-1
M. Wt: 269.09 g/mol
InChI Key: FQQBNIWOOXIDEP-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of bromine and methoxy groups in its structure makes it a valuable compound for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming various derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Aluminum chloride, polyphosphoric acid.

Scientific Research Applications

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One has several scientific research applications:

Comparison with Similar Compounds

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQBNIWOOXIDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.0 g of 5-bromo-2-hydroxy-3-methoxybenzaldehyde was dissolved in 39 ml of N,N-dimethylformamide, and the resulting solution was mixed with 11.9 g of anhydrous potassium carbonate and stirred at room temperature. 5.0 g of chloroacetone was added dropwise to the above reaction solution at the same temperature, followed by additional 1 hour of stirring at an elevated temperature of 80° C. The resulting reaction solution was diluted with ethyl acetate and adjusted to pH 2 with concentrated hydrochloric acid, and the resulting organic layer was collected. The organic layer was dried to distill off the solvent, and the resulting residue was purified by silica gel column chromatography, thereby obtaining 4.0 g of 2-acetyl-5-bromo-7-methoxybenzofuran.
Quantity
10 g
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reactant
Reaction Step One
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39 mL
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solvent
Reaction Step One
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11.9 g
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reactant
Reaction Step Two
Quantity
5 g
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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